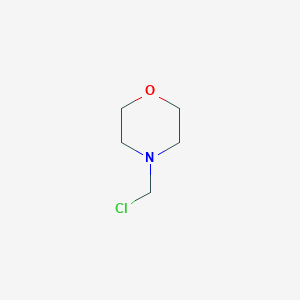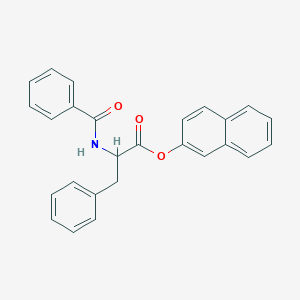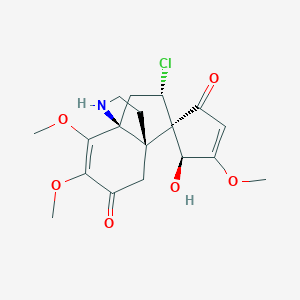![molecular formula C13H10N2O B103057 4-Methoxybenzo[c]cinnoline CAS No. 19174-72-2](/img/structure/B103057.png)
4-Methoxybenzo[c]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzo[c]cinnoline is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as 4-MBC and is a derivative of benzocinnoline.
Mechanism of Action
The mechanism of action of 4-MBC is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MBC have been studied in vitro and in vivo. In vitro studies have shown that 4-MBC can induce apoptosis in cancer cells and inhibit the growth of certain bacteria and viruses. In vivo studies have shown that 4-MBC can inhibit the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-MBC in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has a wide range of potential applications. However, one of the limitations of using 4-MBC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on 4-MBC. One direction is to further study its potential as an anticancer agent. Another direction is to study its potential as an antiviral and antibacterial agent. Additionally, further research could be done to optimize its use as a fluorescent dye and as a hole-transporting material in organic electronics. Finally, more research could be done to better understand its mechanism of action and to develop more effective methods for synthesizing 4-MBC.
Conclusion:
In conclusion, 4-Methoxybenzo[c]cinnoline is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its potential, 4-MBC shows promise as a versatile and useful compound in a variety of scientific fields.
Synthesis Methods
The synthesis of 4-MBC can be achieved through various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an amine and an aldehyde, followed by cyclization to form the heterocyclic compound. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone, followed by cyclization to form the heterocyclic compound.
Scientific Research Applications
The potential applications of 4-MBC have been studied in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4-MBC has been studied for its potential as an anticancer agent. It has also been studied for its potential as an antiviral and antibacterial agent. In materials science, 4-MBC has been studied for its potential as a fluorescent dye. In organic electronics, 4-MBC has been studied for its potential as a hole-transporting material in organic light-emitting diodes.
properties
CAS RN |
19174-72-2 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-methoxybenzo[c]cinnoline |
InChI |
InChI=1S/C13H10N2O/c1-16-12-8-4-6-10-9-5-2-3-7-11(9)14-15-13(10)12/h2-8H,1H3 |
InChI Key |
ALQHAFVNXDMRRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=NC3=CC=CC=C23 |
Canonical SMILES |
COC1=CC=CC2=C1N=NC3=CC=CC=C23 |
synonyms |
4-Methoxybenzo[c]cinnoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















